 
                            4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester, also known as methyl 4-hydroxy-3-methylthiobenzoate, is a chemical compound that belongs to the class of benzoic acid derivatives. This compound features a methyl ester functional group and a hydroxy group, contributing to its potential biological activities. It is often studied for its applications in medicinal chemistry and as a potential therapeutic agent.
This compound can be synthesized through various organic reactions involving benzoic acid derivatives. The starting materials are typically commercially available or can be derived from natural sources.
4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester is classified under:
The synthesis of 4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester typically involves the following steps:
The reaction conditions and reagents can vary based on the desired yield and purity. For instance, using dicyclohexylcarbodiimide and dimethylaminopyridine can enhance the efficiency of esterification reactions by activating the carboxylic acid .
The molecular formula of 4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester is , with a molecular weight of approximately 182.173 g/mol. Its structural representation includes:
The InChIKey for this compound is BVWTXUYLKBHMOX-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases .
4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester can undergo various chemical reactions, including:
The reactivity of this compound can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring, which affects its electrophilicity and nucleophilicity in various reactions.
The mechanism by which 4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester exerts its biological effects involves:
In vitro studies indicate that concentrations around 25 µM are effective in inhibiting cell growth in prostate cancer cell lines .
4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester has several applications in scientific research:
This compound's unique structure and biological activity make it an important subject of study within medicinal chemistry and related fields, highlighting its potential therapeutic applications.
The synthesis of 4-hydroxy-3-methylsulfanyl-benzoic acid methyl ester employs esterification and sulfur-incorporation strategies. A core method involves acid-catalyzed esterification of 4-hydroxy-3-methylsulfanyl-benzoic acid with methanol, using p-toluenesulfonic acid as a catalyst. This yields the methyl ester after reflux (24 hours) and silica gel chromatography purification, achieving >95% purity as confirmed by GC-MS and NMR [1]. Alternative routes include phase-transfer catalysis for alkylation, where potassium carbonate facilitates nucleophilic substitution of methylsulfanyl groups onto halogenated benzoic acid precursors prior to esterification [2].
Microwave-assisted synthesis reduces reaction times significantly. For example, coupling 3-bromo-4-hydroxybenzoic acid with methanethiol under palladium catalysis, followed by esterification, completes in 2 hours with 85% yield. This method enhances efficiency compared to conventional reflux [1] [4].
Table 1: Key Synthetic Methods for 4-Hydroxy-3-methylsulfanyl-benzoic Acid Methyl Ester
| Method | Catalyst/Conditions | Yield (%) | Reaction Time | Key Advantages | 
|---|---|---|---|---|
| Acid-Catalyzed Esterification | p-TsOH, reflux, MeOH | 90–95 | 24 hours | High purity, simple workup | 
| Phase-Transfer Alkylation | K₂CO₃, alkyl halide, DMF | 75–82 | 12 hours | Direct S-alkylation flexibility | 
| Microwave-Assisted Synthesis | Pd(OAc)₂, microwave irradiation | 80–85 | 2 hours | Rapid, energy-efficient | 
Critical challenges include oxidization susceptibility of the methylsulfanyl (–SCH₃) group. Stabilization requires inert atmospheres (N₂/Ar) during synthesis [2]. Solvent selection also impacts yield: polar aprotic solvents like DMF optimize nucleophilic substitution, while protic solvents (e.g., MeOH) favor esterification [4].
Structural derivatization focuses on enhancing bioactivity through targeted modifications:
Table 2: Bioactive Structural Analogs of 4-Hydroxy-3-methylsulfanyl-benzoate
| Analog Structure | Biological Activity | Mechanistic Insight | 
|---|---|---|
| p-Chloro-Schiff base-triazole conjugate | Antibacterial (MIC: 2 μg/mL against S. aureus) | Electron-withdrawing group boosts membrane disruption | 
| HMBME (4-hydroxy-3-methoxy analog) | Anticancer (IC₅₀: 25 μM in LNCaP cells) | Akt/NFκB pathway inhibition | 
| Methylsulfonyl derivative | Herbicidal (targets plant kinase) | Enhanced polarity for active-site binding | 
Scaffold hopping integrates the methylsulfanyl-benzoate motif into larger pharmacophores. Examples include furobenzopyranone hybrids from sugarcane, which leverage the benzoate’s planarity for intercalation into DNA or enzyme pockets [6].
The methylsulfanyl group (–SCH₃) is a critical determinant of bioactivity. Key SAR findings include:
Table 3: Impact of Substituents on Bioactivity
| R Group | Electronic Effect | Steric Bulk | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) | 
|---|---|---|---|---|
| –SCH₃ (meta) | +I (moderate) | Low | 25.0 (LNCaP) | 8.0 (S. aureus) | 
| –SO₂CH₃ (meta) | –I (strong) | Moderate | 28.5 | 10.0 | 
| –SCH₃ (para) | +I (moderate) | Low | 42.3 | 15.0 | 
| –Cl (para) | –I (strong) | Low | N/A | 2.0 (E. coli) | 
| –H | Neutral | None | >100 | >100 | 
Electron-withdrawing groups (e.g., –Cl) at the para position significantly boost antimicrobial activity by increasing compound electrophilicity, facilitating interactions with bacterial nucleophiles [5]. However, this reduces anticancer efficacy due to diminished affinity for survival kinases like Akt [1].
Hybrid analogs merging methylsulfanyl-benzoates with vanillic acid’s methoxy/hydroxy motifs demonstrate synergistic effects. These dual-pharmacophore compounds exhibit 3-fold enhanced Akt kinase inhibition compared to parent structures, validating the strategic retention of both motifs in drug design [1] [3].
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1